molecular formula C19H17N3O2 B2750837 N-(2-methoxypyrimidin-5-yl)-2,2-diphenylacetamide CAS No. 1396857-77-4

N-(2-methoxypyrimidin-5-yl)-2,2-diphenylacetamide

Cat. No. B2750837
CAS RN: 1396857-77-4
M. Wt: 319.364
InChI Key: LTCCQLZFVDJIOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve the use of organoborates . Potassium 2-methoxypyrimidin-5-yl-5-trifluoroborate, for example, is a related compound that might be used in the synthesis .

Scientific Research Applications

  • Analytical and Pharmacological Characterization : Diphenidine and its derivatives, including N-(2-methoxypyrimidin-5-yl)-2,2-diphenylacetamide, have been extensively studied for their psychoactive effects. These compounds are known to act as dissociative anesthetics and have been analyzed for their interaction with various neurotransmitter systems (Luethi, Hoener, & Liechti, 2018).

  • NMDA Receptor Antagonism : Studies have shown that compounds like diphenidine exhibit NMDA receptor antagonist properties, which are relevant to their psychoactive effects. This mechanism is similar to that of well-known dissociatives like ketamine and is crucial for understanding the neural actions of these substances (Kang, Park, Bortolotto, et al., 2017).

  • Synthesis and Characterization : The synthesis and characterization of compounds structurally related to this compound have been a significant area of research. This includes the synthesis of various analogues and their analytical characterizations using techniques like mass spectrometry, NMR, and IR spectroscopy (Wallach, Kavanagh, McLaughlin, et al., 2015).

  • Receptor Binding and Pharmacological Profiles : The binding profiles of these compounds to central nervous system receptors, including the NMDA receptor, dopamine, and noradrenaline transporters, have been studied. This research is crucial for understanding their pharmacological profiles and potential therapeutic applications (Madras, Xie, Lin, et al., 2006).

  • Potential Therapeutic Applications : While primarily studied for their psychoactive effects, the unique pharmacological properties of these compounds suggest potential therapeutic applications, particularly in areas where NMDA receptor antagonism could be beneficial. However, more research is needed to explore these possibilities in detail.

properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-24-19-20-12-16(13-21-19)22-18(23)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,17H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCCQLZFVDJIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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